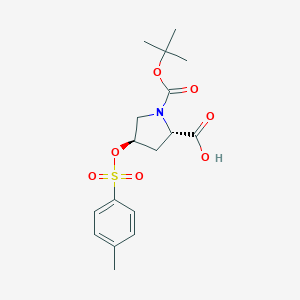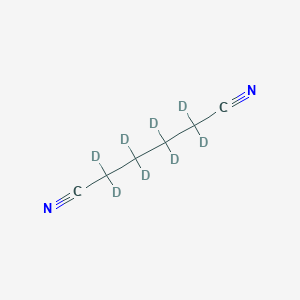
N-bencilpalmitamida
Descripción general
Descripción
N-benzylpalmitamide: is a long-chain fatty acid amide, specifically a derivative of palmitic acid where the amide nitrogen is substituted with a benzyl group. Its molecular formula is C23H39NO , and it has a molecular weight of 345.5619 g/mol . .
Aplicaciones Científicas De Investigación
Chemistry: N-benzylpalmitamide is used as a model compound in studies involving fatty acid amides and their derivatives. It serves as a reference compound in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, N-benzylpalmitamide is studied for its potential role in modulating lipid metabolism and signaling pathways. It is also investigated for its interactions with enzymes involved in fatty acid metabolism .
Medicine: N-benzylpalmitamide has shown potential in medical research due to its structural similarity to cannabinoids. It is explored for its effects on the endocannabinoid system and its potential therapeutic applications in pain management, inflammation, and neurodegenerative disorders .
Industry: In the industrial sector, N-benzylpalmitamide is used in the formulation of various products, including cosmetics and pharmaceuticals. Its properties as a long-chain fatty acid amide make it valuable in the development of surfactants and emulsifiers .
Mecanismo De Acción
N-Benzylpalmitamide, also known as Macamide B or N-Benzylhexadecanamide, is a long-chain fatty acid amide . This compound has been isolated from the maca (Lepidium meyenii) plant and is structurally related to cannabinoids .
Target of Action
The primary target of N-Benzylpalmitamide is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that catalyzes the hydrolysis of bioactive fatty amides, including anandamide and oleamide .
Mode of Action
N-Benzylpalmitamide acts as an inhibitor of FAAH . It binds to FAAH and reduces its activity, thereby preventing the breakdown of fatty acid amides . It’s worth noting that n-benzylpalmitamide displays only moderate faah inhibitory activity .
Biochemical Pathways
By inhibiting FAAH, N-Benzylpalmitamide affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including pain sensation, mood, and memory . The inhibition of FAAH leads to an increase in the levels of fatty acid amides, which can bind to cannabinoid receptors and modulate these processes .
Pharmacokinetics
These compounds are generally lipophilic, which allows them to cross biological membranes and distribute throughout the body .
Result of Action
The inhibition of FAAH by N-Benzylpalmitamide can lead to an increase in the levels of fatty acid amides . This can result in the modulation of various physiological processes, including pain sensation, mood, and memory . Additionally, some members of the macamide family, to which N-Benzylpalmitamide belongs, demonstrate selective antiproliferative activity against diverse cancer cell lines .
Análisis Bioquímico
Biochemical Properties
N-benzylpalmitamide has been identified as a moderate inhibitor of fatty acid amide hydrolase (FAAH), displaying 44% inhibition at 500 µM . It interacts with FAAH, an enzyme that plays a crucial role in the endocannabinoid system .
Cellular Effects
N-benzylpalmitamide has shown neuroprotective effects in neonatal hypoxic-ischemic brain damage (HIBD) . It activates the PI3K/AKT signaling pathway, enhances autophagy, and reduces hypoxic-ischemic (HI)-induced apoptosis .
Molecular Mechanism
The molecular mechanism of N-benzylpalmitamide involves its interaction with the PI3K/AKT signaling pathway . By activating this pathway, N-benzylpalmitamide enhances autophagy and reduces apoptosis, thereby exerting its neuroprotective effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-benzylpalmitamide can be synthesized through the reaction of palmitic acid with benzylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of palmitic acid and the amine group of benzylamine. This reaction can be catalyzed by coupling agents such as dicyclohexylcarbodiimide (DCC) or using activating agents like N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of N-benzylpalmitamide can be achieved through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-benzylpalmitamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of benzylpalmitic acid.
Reduction: Formation of N-benzylhexadecylamine.
Substitution: Formation of various substituted benzyl derivatives.
Comparación Con Compuestos Similares
N-benzylstearamide: Similar structure but derived from stearic acid.
N-benzylmyristamide: Similar structure but derived from myristic acid.
N-benzyloleamide: Similar structure but derived from oleic acid.
Uniqueness: N-benzylpalmitamide is unique due to its specific chain length and the presence of a benzyl group. This structural configuration imparts distinct physicochemical properties and biological activities compared to other similar compounds. Its moderate inhibition of FAAH and selective antiproliferative activity against diverse cancer cell lines further highlight its uniqueness .
Propiedades
IUPAC Name |
N-benzylhexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23(25)24-21-22-18-15-14-16-19-22/h14-16,18-19H,2-13,17,20-21H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGPKWUKOQAAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458532 | |
| Record name | N-benzylhexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74058-71-2 | |
| Record name | N-(Phenylmethyl)hexadecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74058-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Macamide 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074058712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-benzylhexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MACAMIDE 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M5UVS8JUU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Macamide B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)

